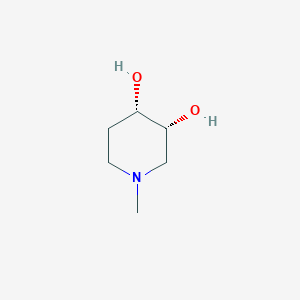![molecular formula C18H17NO6 B14607480 N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid CAS No. 60760-08-9](/img/structure/B14607480.png)
N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid is a compound of interest in organic chemistry and biochemistry. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of 2-phenyl-L-aspartic acid. This compound is often used in peptide synthesis and as a protecting group for amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid typically involves the protection of the amino group of 2-phenyl-L-aspartic acid using benzyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Zinc or tin in dilute mineral acid, or sodium sulfide in ammonium hydroxide solution.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Free amines.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group from reacting with other reagents, allowing selective reactions to occur at other functional groups. The protecting group can be removed under specific conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-proline
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
Uniqueness
N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid is unique due to its specific structure, which combines the benzyloxycarbonyl protecting group with 2-phenyl-L-aspartic acid. This combination allows for selective protection and deprotection of the amino group, making it a valuable tool in peptide synthesis and other organic reactions.
Propiedades
Número CAS |
60760-08-9 |
|---|---|
Fórmula molecular |
C18H17NO6 |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C18H17NO6/c20-15(21)11-18(16(22)23,14-9-5-2-6-10-14)19-17(24)25-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,24)(H,20,21)(H,22,23)/t18-/m1/s1 |
Clave InChI |
QPGSDLAEKYUCEF-GOSISDBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@](CC(=O)O)(C2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



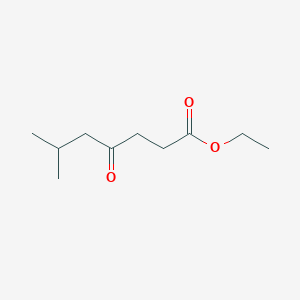
![2-[1-(4-Chlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607417.png)
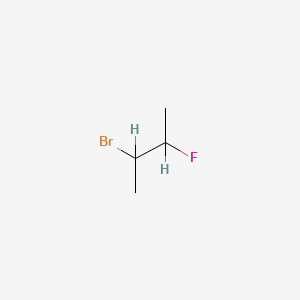
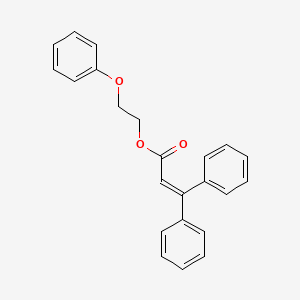
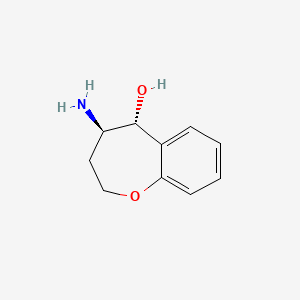
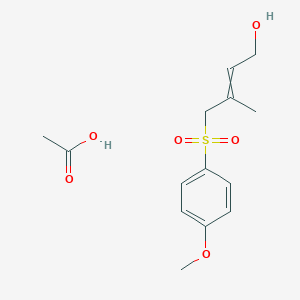
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)

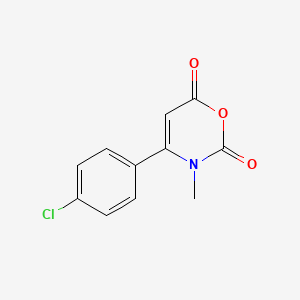

stannane](/img/structure/B14607483.png)

